molecular formula C8H12N2O B1452013 (2-Methoxy-1-pyridin-2-ylethyl)amine CAS No. 1177274-07-5

(2-Methoxy-1-pyridin-2-ylethyl)amine

Cat. No. B1452013
CAS RN: 1177274-07-5
M. Wt: 152.19 g/mol
InChI Key: CRAPMNZDZNLZGR-UHFFFAOYSA-N
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Description

“(2-Methoxy-1-pyridin-2-ylethyl)amine” is a chemical compound with the CAS Number 1177274-07-5. It is also known as “(2-Methoxy-1-pyridin-2-ylethyl)methylamine” with the CAS Number 959238-90-5 .


Molecular Structure Analysis

The molecular formula of “(2-Methoxy-1-pyridin-2-ylethyl)amine” is C9H14N2O . The InChI string is 1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 and the SMILES string is CNC(COC)C1=CC=CC=N1 .

Scientific Research Applications

Preparation and Applications of Amides Using Electrosynthesis

Amides are extremely important in biological systems and the pharmaceutical industry. The synthesis of amides is the most common chemical reaction employed in these fields . “(2-Methoxy-1-pyridin-2-ylethyl)amine” could potentially be used in the preparation of amides, contributing to greener routes to this motif .

Catalyst in Aerobic Thiophenol Oxidation

Polyether amines, which have a similar structure to “(2-Methoxy-1-pyridin-2-ylethyl)amine”, have been used as environmentally friendly, cost-effective catalysts for the aerobic oxidation of thiophenols . This leads to the synthesis of disulfides, which are vital in both chemical and biological processes .

Synthesis of N-(Pyridin-2-yl)imidates

“(2-Methoxy-1-pyridin-2-ylethyl)amine” could potentially be used in the synthesis of N-(pyridin-2-yl)imidates . These compounds are important in various chemical reactions and have numerous applications in the field of synthetic chemistry .

Research in Green Chemistry

The potential use of “(2-Methoxy-1-pyridin-2-ylethyl)amine” in the synthesis of amides via electrosynthesis and as a catalyst in the oxidation of thiophenols aligns with the principles of green chemistry. This includes the use of safer chemicals, the design of energy efficient reactions, and the use of renewable feedstocks.

Industrial Processes

Polyether amines, which are structurally similar to “(2-Methoxy-1-pyridin-2-ylethyl)amine”, have widespread applications in various industrial processes . Therefore, it’s plausible that “(2-Methoxy-1-pyridin-2-ylethyl)amine” could also find use in these areas.

Mechanism of Action

The mechanism of action of “(2-Methoxy-1-pyridin-2-ylethyl)amine” is not currently known. The presence of the pyridinyl and amine groups in the molecule suggests potential applications in medicinal chemistry.

Safety and Hazards

“(2-Methoxy-1-pyridin-2-ylethyl)amine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to handle this compound with appropriate safety precautions.

properties

IUPAC Name

2-methoxy-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-6-7(9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAPMNZDZNLZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672432
Record name 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1-pyridin-2-ylethyl)amine

CAS RN

1177274-07-5
Record name 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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